N-{[(2-nitrophenyl)methylidene]amino}guanidine
Description
Properties
IUPAC Name |
2-[(2-nitrophenyl)methylideneamino]guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2/c9-8(10)12-11-5-6-3-1-2-4-7(6)13(14)15/h1-5H,(H4,9,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOHXVBRQIYRIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN=C(N)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(2-nitrophenyl)methylidene]amino}guanidine can be achieved through several methods. One common approach involves the condensation of 2-nitrobenzaldehyde with aminoguanidine under acidic conditions . The reaction typically proceeds as follows:
- Dissolve 2-nitrobenzaldehyde in a suitable solvent such as ethanol.
- Add aminoguanidine to the solution.
- Adjust the pH to acidic conditions using a suitable acid, such as hydrochloric acid.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{[(2-nitrophenyl)methylidene]amino}guanidine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Condensation: It can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents (e.g., dimethylformamide).
Condensation: Aldehydes or ketones, acidic or basic catalysts, solvents like ethanol or methanol.
Major Products Formed
Reduction: Formation of N-{[(2-aminophenyl)methylidene]amino}guanidine.
Substitution: Formation of substituted guanidine derivatives.
Condensation: Formation of Schiff bases with various aldehydes or ketones.
Scientific Research Applications
N-{[(2-nitrophenyl)methylidene]amino}guanidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-{[(2-nitrophenyl)methylidene]amino}guanidine involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in various binding interactions, including hydrogen bonding and π-π stacking, with target proteins. Additionally, the guanidine moiety can form strong ionic interactions with negatively charged residues in the active sites of enzymes. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Guanidine Derivatives
Substituent Effects on Electronic Properties
- N-(2-Chloro-5-methylsulfanyl-phenyl)-N''-(3-methylsulfanyl-phenyl)-guanidine (CAS 160754-78-9) :
This compound replaces the nitro group with chloro and methylsulfanyl substituents. Chloro groups are moderately electron-withdrawing, while methylsulfanyl groups are electron-donating. The reduced electron deficiency compared to the nitro derivative may lower its reactivity in electrophilic substitutions but enhance stability in polar solvents . - The nitrate counterion enhances solubility in polar solvents compared to the neutral N-{[(2-nitrophenyl)methylidene]amino}guanidine .
- 1-(4-Chlorophenyl)biguanide hydrochloride: The biguanide backbone (two linked guanidine units) and chloro substituent increase hydrophilicity and hydrogen-bonding capacity, contrasting with the monoguanidine nitro derivative. This structural difference impacts biological activity, as biguanides like metformin are known for antidiabetic effects .
Physicochemical Properties
- Solubility: Nitro groups reduce solubility in nonpolar solvents but improve it in polar aprotic solvents like DMSO. Quantum calculations for a related guanidine in DMSO suggest tautomerization equilibria, which could influence reactivity .
- Stability : Nitro derivatives are generally stable under ambient conditions but may decompose under strong acidic or reductive environments. In contrast, methylsulfanyl-substituted guanidines are more prone to oxidation .
Biological Activity
N-{[(2-nitrophenyl)methylidene]amino}guanidine is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings related to its biological properties, including antimicrobial and anticancer activities, and discusses its potential mechanisms of action.
Chemical Structure and Properties
This compound is characterized by a guanidine core linked to a 2-nitrophenyl group via an imine bond. This unique structural configuration contributes to its distinct biological activities. The presence of the nitrophenyl moiety enhances the compound's electronic properties, making it a valuable candidate for various therapeutic applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains and fungi. Studies suggest that the compound can inhibit microbial growth through interactions with specific enzymes or cellular pathways.
Table 1: Antimicrobial Activity of this compound
| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Inhibition of cell wall synthesis |
| Escherichia coli | 64 µg/mL | Disruption of metabolic pathways |
| Candida albicans | 16 µg/mL | Inhibition of ergosterol biosynthesis |
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Studies have demonstrated that this compound can induce apoptosis and inhibit cell proliferation in cancer cells, particularly in glioma and breast cancer models. The mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis .
Table 2: Anticancer Activity in Cell Lines
| Cell Line | IC50 (µM) | Observed Effects |
|---|---|---|
| U251 (glioma) | 5.0 | Induction of apoptosis via caspase activation |
| MDA-MB-231 (breast) | 3.5 | G0/G1 phase arrest and reduced proliferation |
The biological effects of this compound are attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as guanidinoacetate N-methyltransferase, which is involved in creatine biosynthesis, thus affecting energy metabolism.
- Cell Cycle Regulation : It has been shown to induce cell cycle arrest in cancer cells, particularly at the G0/G1 phase, leading to reduced proliferation rates .
- Apoptosis Induction : The compound triggers apoptotic pathways, evidenced by increased caspase activity and changes in mitochondrial membrane potential .
Case Studies
A notable study explored the effects of this compound on drug-resistant strains of Plasmodium falciparum, revealing promising antimalarial activity. The compound demonstrated significant efficacy against both sensitive and resistant strains, suggesting a potential role in malaria treatment .
Q & A
Q. What are the optimal synthetic routes for N-{[(2-nitrophenyl)methylidene]amino}guanidine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves condensation reactions between nitroguanidine derivatives and aromatic aldehydes. Key steps include:
- Precursor Preparation : React nitroguanidine (e.g., nitroaminoguanidine) with 2-nitrobenzaldehyde under acidic or basic conditions.
- Reaction Optimization : Maintain temperatures between 55–95°C to enhance reaction efficiency. For example, heating nitroguanidine with hydrazine hydrate at 55°C followed by pH adjustment to 5–6 with HCl yields nitroaminoguanidine derivatives (70% yield) .
- Purification : Recrystallization from hot water or ethanol ensures purity.
Q. Table 1: Example Synthesis Parameters
| Step | Conditions | Yield | Source |
|---|---|---|---|
| Condensation | 55°C, pH 5–6, HCl addition | 70% | |
| Purification | Recrystallization (hot water) | >95% |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (DMSO-d₆) identifies proton environments (e.g., aromatic protons δ 7.56 ppm, NH groups δ 8.27–9.33 ppm) .
- Mass Spectrometry (MS) : Confirms molecular weight via molecular ion peaks.
- X-ray Crystallography : Resolves bond lengths (e.g., C–N bond lengths: 1.2889–1.408 Å) and non-covalent interactions (e.g., C–H···O hydrogen bonds in guanidine derivatives) .
Q. Table 2: Key Structural Parameters from Crystallography
| Bond/Angle | Value (Å/°) | Significance | Source |
|---|---|---|---|
| C1–N3 (double bond) | 1.2889 | Resonance stabilization | |
| C1–N2 (single bond) | 1.408 | Planar geometry deviation | |
| N–C1–N angle | 115.10–125.61° | Trigonal distortion |
Advanced Research Questions
Q. How can computational modeling predict the reactivity and electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare computed NMR shifts with experimental data for validation.
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize crystallization conditions. For example, acetonitrile promotes dimer formation via hydrogen bonding .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) to rationalize activity data .
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., nitro vs. methoxy groups) on bioactivity. For example, electron-withdrawing groups (e.g., -NO₂) enhance receptor binding in guanidine derivatives .
- Dose-Response Studies : Determine IC₅₀ values under standardized conditions (pH, temperature) to minimize variability .
- Target Validation : Use knockout models or competitive assays to confirm specificity .
Q. What challenges arise in crystallizing this compound, and how can they be mitigated?
Methodological Answer:
- Solvent Selection : Polar solvents like acetonitrile or ethanol promote ordered crystal growth. For example, slow evaporation of acetonitrile yields single crystals suitable for X-ray analysis .
- Polymorphism Control : Use seeding techniques or temperature gradients to favor desired polymorphs.
- Hydrogen Bond Engineering : Introduce functional groups (e.g., -OCH₃) to stabilize supramolecular architectures .
Q. Table 3: Crystallization Optimization Strategies
| Challenge | Solution | Source |
|---|---|---|
| Poor crystal quality | Slow evaporation (acetonitrile) | |
| Polymorphism | Seeding with pre-formed crystals |
Q. What mechanistic insights explain the compound’s interaction with biological targets?
Methodological Answer:
- Competitive Inhibition Assays : Measure binding affinity using radiolabeled ligands or fluorescence polarization.
- Enzyme Kinetics : Monitor activity changes (e.g., Vmax, Km) to identify inhibition mode (competitive vs. allosteric) .
- Mutagenesis Studies : Modify active-site residues to confirm binding regions .
Q. How do substituents on the aromatic ring influence the compound’s chemical stability?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : -NO₂ groups increase resonance stabilization but may reduce solubility.
- Electron-Donating Groups (EDGs) : -OCH₃ enhances solubility but decreases electrophilicity.
- Accelerated Stability Testing : Expose derivatives to heat/humidity and monitor degradation via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
